3-amino-4-formamido pyrazole chemical structure and properties
3-amino-4-formamido pyrazole chemical structure and properties
An In-Depth Technical Guide to 3-Amino-1H-pyrazole-4-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-amino-1H-pyrazole-4-carboxamide, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis methodologies, and significant applications, particularly its role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Identity and Chemical Structure
3-Amino-1H-pyrazole-4-carboxamide, which may also be referred to as 3-amino-4-formamido pyrazole, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The presence of both an amino (-NH2) group at the 3-position and a carboxamide (-CONH2) group at the 4-position makes it a versatile building block for constructing more complex molecules.[2][3]
The compound frequently appears in literature and commercial sources as a hemisulfate salt, which enhances its stability and handling properties.[4][5]
Key Identifiers:
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IUPAC Name: 3-Amino-1H-pyrazole-4-carboxamide
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Synonyms: 3-Amino-pyrazole-4-carboxylic acid amide, 3-Amino-4-carbamoylpyrazole[5][6]
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CAS Number: 5334-31-6 (for the base compound)[6]
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CAS Number: 27511-79-1 (for the hemisulfate salt)[7]
Below is the chemical structure of 3-Amino-1H-pyrazole-4-carboxamide.
Caption: Chemical structure of 3-Amino-1H-pyrazole-4-carboxamide.
Physicochemical Properties
The physical and chemical properties of 3-amino-1H-pyrazole-4-carboxamide and its hemisulfate salt are crucial for its handling, storage, and application in synthesis. The data presented below is a synthesis of information from various safety data sheets and chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C4H6N4O (Base) C4H6N4O · 0.5H2SO4 (Hemisulfate) | [8][9] |
| Molecular Weight | 126.12 g/mol (Base) 175.15 g/mol (Hemisulfate) | [8][9] |
| Appearance | Off-white to white powder/solid | [8] |
| Melting Point | 222 - 234 °C (decomposes) (Hemisulfate) | [7][8] |
| Solubility | Soluble in water and methanol.[5] | [5] |
| Stability | Stable under normal conditions.[8] | [8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[10] | [10] |
Synthesis Methodologies
The synthesis of 3-amino-1H-pyrazole-4-carboxamide, often isolated as its hemisulfate salt, is well-documented in patent literature. A common and efficient approach involves a multi-step, one-pot reaction starting from readily available materials like cyanoacetamide or malononitrile.[4][11][12] The choice of starting material is often dictated by cost and availability, with cyanoacetamide being a frequently cited precursor.[4]
The underlying chemistry involves the formation of a reactive intermediate, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step is typically salt formation with sulfuric acid to yield the stable hemisulfate product.
Representative Experimental Protocol: One-Pot Synthesis from Cyanoacetamide
This protocol is a generalized representation based on methods described in the literature.[4][12][13]
Step 1: Condensation
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Dissolve cyanoacetamide in a suitable solvent such as 1,4-dioxane.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
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Heat the reaction mixture (e.g., at 40-50°C) for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[4] This step forms the intermediate 2-cyano-3-(dimethylamino)acrylamide.[4]
Step 2: Cyclization
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After completion of the first step, add absolute ethanol and hydrazine hydrate directly to the reaction mixture.
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Reflux the mixture (e.g., at 80°C) for several hours.[4] The hydrazine reacts with the intermediate to form the pyrazole ring.
Step 3: Salt Formation and Isolation
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After the cyclization is complete (monitored by TLC), cool the reaction mixture.
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Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid.[4] This protonates the pyrazole derivative, leading to the precipitation of the hemisulfate salt.
-
Stir the mixture for a short period to ensure complete precipitation.
-
Collect the white solid product by suction filtration.
-
Wash the filter cake sequentially with water and an organic solvent like acetone to remove impurities.
-
Dry the product to obtain 3-amino-1H-pyrazole-4-carboxamide hemisulfate.[4][11]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis process.
Caption: Workflow for the synthesis of 3-amino-1H-pyrazole-4-carboxamide hemisulfate.
Applications in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][14]
The primary and most significant application of 3-amino-1H-pyrazole-4-carboxamide is its role as a key intermediate in the synthesis of Allopurinol .[12][15] Allopurinol is a xanthine oxidase inhibitor and a crucial medication for the treatment of gout and hyperuricemia.[12][15] The structure of 3-amino-1H-pyrazole-4-carboxamide provides the necessary pyrazole core that, through further chemical transformations, is elaborated into the pyrazolo[3,4-d]pyrimidine structure of allopurinol.[7]
The presence of the amino and carboxamide functional groups offers reactive handles for further chemical modifications, making it an attractive starting point for generating libraries of novel pyrazole derivatives for drug discovery programs.[3] These derivatives are explored for various therapeutic targets, leveraging the pyrazole core's ability to engage in hydrogen bonding and other interactions with biological macromolecules.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-1H-pyrazole-4-carboxamide and its salts. The information below is a summary from available Safety Data Sheets (SDS).
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General Handling: Avoid contact with skin, eyes, and clothing.[6][10] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][16] Wash hands thoroughly after handling.[6] Minimize dust generation.[17]
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Inhalation: May cause respiratory irritation.[17] If inhaled, move the person to fresh air.[16]
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Skin Contact: Causes skin irritation.[17] In case of contact, immediately flush skin with plenty of water.[16]
-
Eye Contact: Causes serious eye irritation.[17] If in eyes, rinse cautiously with water for several minutes.[16]
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek medical attention.[6][16]
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Fire and Explosion Hazards: The material is not considered a significant fire risk but may burn and emit corrosive fumes in a fire.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
It is imperative to consult the most current Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
3-Amino-1H-pyrazole-4-carboxamide is a fundamentally important heterocyclic compound with significant value in organic synthesis and medicinal chemistry. Its well-established synthesis routes and its crucial role as a precursor to the gout medication Allopurinol underscore its importance. The versatile nature of its functional groups ensures its continued relevance as a scaffold for the discovery of new therapeutic agents. Adherence to strict safety protocols is essential for its handling and use in a research and development setting.
References
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Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap. (2022, January 28). Retrieved from [Link]
- CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents.
- CN101774970A - Preparation method of 3-aminopyrazoles-4-formamide hemisulphate - Google Patents.
- CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents.
- Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-1.
- Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
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Exploring the Versatility of Pyrazole Derivatives in Pharmaceutical Synthesis. (2026, March 2). Retrieved from [Link]
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3-Amino-4-carbethoxypyrazole - NIST WebBook. Retrieved from [Link]
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Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 835-849.
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China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN. Retrieved from [Link]
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3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem. Retrieved from [Link]
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3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE - precisionFDA. Retrieved from [Link]
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Spectral data of pyrazole amino acid library | Download Table - ResearchGate. Retrieved from [Link]
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(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (2025, October 16). Retrieved from [Link]
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3-Amino-4-bromopyrazole | CAS#:16461-94-2 | Chemsrc. (2025, August 27). Retrieved from [Link]
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